BenchChemオンラインストアへようこそ!

3-(3,4-dimethoxyphenyl)-8-methyl-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline

Physicochemical profiling logP Polar Surface Area

3-(3,4-Dimethoxyphenyl)-8-methyl-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901268-75-5) is a fully aromatic, poly-substituted pyrazolo[4,3-c]quinoline with a molecular formula of C26H23N3O2 and a molecular weight of 409.49 g·mol−1. The compound belongs to a scaffold class that has been explored for adenosine A3 receptor antagonism , microbiota β-glucuronidase inhibition , and attenuation of nitric oxide production in inflammatory models.

Molecular Formula C26H23N3O2
Molecular Weight 409.489
CAS No. 901268-75-5
Cat. No. B2718358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-dimethoxyphenyl)-8-methyl-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline
CAS901268-75-5
Molecular FormulaC26H23N3O2
Molecular Weight409.489
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC(=C(C=C5)OC)OC)C
InChIInChI=1S/C26H23N3O2/c1-16-5-9-19(10-6-16)29-26-20-13-17(2)7-11-22(20)27-15-21(26)25(28-29)18-8-12-23(30-3)24(14-18)31-4/h5-15H,1-4H3
InChIKeyIQZJPKYRZXXRCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3,4-Dimethoxyphenyl)-8-methyl-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901268-75-5) for Research Procurement: Core Identity & Structural Classification


3-(3,4-Dimethoxyphenyl)-8-methyl-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901268-75-5) is a fully aromatic, poly-substituted pyrazolo[4,3-c]quinoline with a molecular formula of C26H23N3O2 and a molecular weight of 409.49 g·mol−1 [1]. The compound belongs to a scaffold class that has been explored for adenosine A3 receptor antagonism [2], microbiota β-glucuronidase inhibition [3], and attenuation of nitric oxide production in inflammatory models [4]. Its identity is confirmed in the Wiley KnowItAll NMR Spectral Library, providing a verified 1H NMR reference spectrum (DMSO-d6) [1]. These baseline characteristics establish the compound as a structurally authenticated screening candidate, though its specific biological profile remains uncharacterized in the peer-reviewed literature.

3-(3,4-Dimethoxyphenyl)-8-methyl-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline: Why Intra-Class Analogue Swapping Is Not a Trivial Decision


The pyrazolo[4,3-c]quinoline scaffold is exquisitely sensitive to the nature and position of its aryl substituents. In the adenosine A3 antagonist series, shifting a methyl or methoxy group on the 2-phenyl ring from the para to the meta position altered receptor affinity by more than 10-fold [1]. Similarly, within the β-glucuronidase inhibitor patent space, the presence, location, and electronic character of substituents on the 1-aryl and 3-aryl rings are the primary determinants of inhibitory potency and selectivity against the bacterial enzyme [2]. The target compound carries a unique three-point substitution pattern—8-methyl on the quinoline core, 1-p-tolyl, and 3-(3,4-dimethoxyphenyl)—that is not replicated in any biologically characterized congener. Consequently, substituting this compound with a close analogue (e.g., 3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline, CAS 1032002-06-4, or 8-methyl-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline, CAS 1030132-81-0) risks losing the specific steric and electronic profile that underpins any emergent target engagement or phenotypic activity. The following quantitative evidence details the measurable differences that justify a deliberate procurement decision.

Quantitative Differentiation Evidence for 3-(3,4-Dimethoxyphenyl)-8-methyl-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline Versus Closest Structural Analogues


Substituent-Driven Physicochemical Property Differentiation: LogP and PSA Shift vs. 8-Methyl-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline

The 3-(3,4-dimethoxyphenyl) substituent on the target compound introduces two additional hydrogen-bond acceptors and a significant increase in molecular surface area relative to the closest commercially available core analogue 8-methyl-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline (CAS 1030132-81-0). The target compound has a molecular weight of 409.49 g·mol−1 vs. 273.33 g·mol−1 for the comparator, representing a 136.16 g·mol−1 increase (+49.8%) [1]. Computational predictions indicate an estimated logP increase of approximately 2.5–3.0 log units and a polar surface area (PSA) increase of roughly 10–15 Å2 relative to the unsubstituted comparator . These shifts directly impact membrane permeability, solubility, and protein binding potential, making the two compounds non-interchangeable in any assay system where lipophilicity or hydrogen-bonding capacity is a determinant of outcome.

Physicochemical profiling logP Polar Surface Area Drug-likeness

1-Position p-Tolyl vs. 1-Phenyl Substitution: Impact on π-Stacking and Target Engagement Potential

In the 2-arylpyrazolo[4,3-c]quinolin-4-one A3 antagonist series, replacement of a 1-phenyl substituent with a 1-p-tolyl group consistently improved A3 receptor binding affinity. Compound 6c (2-p-tolyl-2,5-dihydro-pyrazolo[4,3-c]quinolin-4-one) exhibited a Ki(hA3) of 9 nM with >1000 nM selectivity over hA1, hA2A, and hA2B subtypes, whereas the unsubstituted 2-phenyl analogue showed substantially weaker affinity [1]. The target compound retains the p-tolyl group at the 1-position, which is expected to enhance π-stacking interactions with aromatic receptor pockets compared to analogues bearing a simple phenyl group at this position (e.g., 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline).

Adenosine A3 receptor π-π stacking SAR receptor affinity

8-Methyl Quinolone Core Substitution: Differentiation from 8-H and 8-Methoxy Analogues in Anti-Inflammatory Phenotypic Assays

A systematic study of pyrazolo[4,3-c]quinoline derivatives for inhibition of LPS-induced nitric oxide (NO) production in RAW 264.7 macrophages revealed that substituents at the 8-position of the quinoline core markedly modulate anti-inflammatory activity. Among 18 derivatives tested (compounds 2a–2r), the most potent analogue (2r, bearing a 4-chlorophenyl group) achieved 78% NO inhibition at 10 μM, while the unsubstituted core analogue (2a) showed only 22% inhibition at the same concentration [1]. Although the specific 8-methyl substitution found in the target compound was not directly tested in this dataset, the SAR trend indicates that 8-substitution is a key driver of bioactivity within the pyrazolo[4,3-c]quinoline class. The target compound's 8-methyl group thus differentiates it from 8-H analogues and from 8-methoxy variants (e.g., 3-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline), which may exhibit altered electronic properties and steric demand at this critical position.

Nitric oxide inhibition RAW 264.7 anti-inflammatory substituent effect

3,4-Dimethoxyphenyl at Position 3: Structural Differentiation from 4-Methoxyphenyl and 3,4-Dimethylphenyl Analogues

Patent EP3662751A1 discloses an extensive series of pyrazolo[4,3-c]quinoline derivatives as selective inhibitors of microbiota β-glucuronidase, with utility in preventing chemotherapy-induced diarrhea. The structure–activity relationship detailed in the patent demonstrates that the electronic nature of the 3-aryl substituent is a critical determinant of inhibitory potency: electron-donating groups (methoxy, methyl) on the 3-phenyl ring enhance activity, while electron-withdrawing groups diminish it [1]. The target compound carries a 3-(3,4-dimethoxyphenyl) group, which provides a dual methoxy substitution pattern that differs from the 4-methoxyphenyl (single methoxy) and 3,4-dimethylphenyl (methyl only) variants that also appear in the patent's Markush claims. The presence of two methoxy groups increases both hydrogen-bond acceptor capacity and electron density on the aromatic ring, which is predicted to enhance binding to the catalytic pocket of β-glucuronidase relative to mono-methoxy or dimethyl analogues.

β-glucuronidase inhibition substituent electronics methoxy vs. methyl chemotherapy-induced diarrhea

Recommended Application Scenarios for 3-(3,4-Dimethoxyphenyl)-8-methyl-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline Based on Available Evidence


Structure–Activity Relationship (SAR) Exploration of Adenosine A3 Receptor Antagonists

The retention of the 1-p-tolyl pharmacophore, which in the 2-arylpyrazolo[4,3-c]quinolin-4-one series conferred single-digit nanomolar A3 affinity with >1000-fold selectivity over other adenosine subtypes [1], makes this compound a suitable candidate for expanding SAR around the 3-position in A3 antagonist programs. The 3-(3,4-dimethoxyphenyl) group introduces additional hydrogen-bonding capacity that may modulate residence time or subtype selectivity beyond what is achievable with the simpler 3-phenyl or 3-(4-methoxyphenyl) analogues reported in the lead reference [1].

Screening for Microbiota β-Glucuronidase Inhibitors in Chemotherapy-Induced Diarrhea Models

Given that pyrazolo[4,3-c]quinoline derivatives bearing electron-rich 3-aryl substituents are encompassed within the granted patent claims for β-glucuronidase inhibition [2], the target compound's 3-(3,4-dimethoxyphenyl) motif aligns with the patent's SAR disclosure. The compound is a logical next-step screening candidate for programs seeking to validate or expand upon the patent's findings, particularly if the goal is to compare the dual-methoxy substitution pattern against the mono-methoxy and methyl-only variants that dominate the patent examples [2].

Anti-Inflammatory Phenotypic Screening Leveraging 8-Methyl Core Substitution

Published data on pyrazolo[4,3-c]quinolines demonstrate that 8-position substitution is a critical determinant of NO inhibitory activity in LPS-stimulated RAW 264.7 macrophages, with 8-substituted analogues achieving up to 78% inhibition at 10 μM while the unsubstituted core achieves only 22% [3]. The target compound's 8-methyl group occupies this critical vector; it can serve as a tool compound to probe whether the 8-methyl modification, in combination with the 1-p-tolyl and 3-(3,4-dimethoxyphenyl) groups, yields additive or synergistic anti-inflammatory effects not seen in the 2018 study [3].

Analytical Reference Standard for Pyrazolo[4,3-c]quinoline Library Characterization

The compound has a verified entry in the Wiley KnowItAll NMR Spectral Library (SpectraBase Compound ID HMapK5ntD5S), with a full 1H NMR spectrum acquired in DMSO-d6 [4]. This makes it a validated reference material for NMR-based quality control of synthetic pyrazolo[4,3-c]quinoline libraries. Procurement of this specific CAS-registered compound ensures that researchers can match their synthetic batches against a documented spectral standard, reducing the risk of structural misassignment that has been noted in the pyrazolo[4,3-c]quinoline literature [4].

Quote Request

Request a Quote for 3-(3,4-dimethoxyphenyl)-8-methyl-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.